N7-[(2-Hydroxyethoxy)methyl)guanine-d4

Cellular Toxicity Antiviral Acyclovir

Quantifying Acyclovir EP Impurity C via LC-MS/MS is compromised by ion suppression and matrix effects that unlabeled internal standards cannot correct. This deuterated analog (CAS 1794787-59-9) provides the definitive solution. • +4 Da mass shift ensures selective MRM detection without co-elution interference • Enables ICH Q2(R1)-compliant method validation for impurity profiling • Supports N9/N7 isomer ratio optimization in process chemistry • Facilitates stability studies and toxicological risk assessment

Molecular Formula C8H11N5O3
Molecular Weight 229.23 g/mol
Cat. No. B12431537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN7-[(2-Hydroxyethoxy)methyl)guanine-d4
Molecular FormulaC8H11N5O3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCO)C(=O)NC(=N2)N
InChIInChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2
InChIKeyZEJSSOYUBQMVHC-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N7-[(2-Hydroxyethoxy)methyl)guanine-d4: Impurity Profiling Standard


N7-[(2-Hydroxyethoxy)methyl)guanine-d4 (CAS# unlabeled 91702-61-3) is a deuterated analog of the N7 isomer of the antiviral drug acyclovir (Aciclovir) [1]. This compound, also referred to as Aciclovir EP Impurity C, is a key process-related impurity formed during the synthesis of acyclovir [2]. The deuterium-labeled version serves as an ideal internal standard for quantitative LC-MS/MS analysis, offering advantages in selectivity and sensitivity due to its distinct mass signature while retaining nearly identical chemical properties to the unlabeled analyte .

Deuterated Standard Advantage in Impurity Quantification


Direct substitution of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 with its unlabeled counterpart or a non-isotopically labeled analog is not scientifically valid for precise quantitative analysis. The unlabeled N7-isomer (Acyclovir Impurity C) can co-elute with acyclovir under certain reversed-phase HPLC conditions, a significant challenge in pharmaceutical analysis [1]. Furthermore, using an unlabeled internal standard for LC-MS/MS introduces matrix effects and ion suppression variability that cannot be corrected. The deuterated compound provides a distinct mass transition (+4 Da) that enables accurate quantification by mitigating these effects, a critical requirement for meeting stringent ICH validation guidelines for impurity profiling [2].

Evidence for N7-[(2-Hydroxyethoxy)methyl)guanine-d4


Cellular Toxicity: N7-Isomer vs. Acyclovir

The N7-guanine acyclic nucleoside, the structural core of the target compound, has been reported to exhibit more potent cellular toxicity than the therapeutically active N9-isomer, acyclovir . This increased toxicity is a key differentiator that mandates strict control of this impurity in drug substance.

Cellular Toxicity Antiviral Acyclovir

N9/N7 Isomer Ratio in Acyclovir Manufacturing

The synthesis of acyclovir via alkylation of guanine derivatives is thermodynamically controlled, invariably producing the undesired N7-isomer as a side product [1]. The N9-isomer (acyclovir) is thermodynamically more stable and is the major product, but the formation of the N7-isomer significantly increases manufacturing costs due to required purification steps [2].

Regioselective Synthesis Process Control Acyclovir

HPLC Separation of N7-Isomer and Related Impurities

A validated HPLC method using an Agilent SB-CN column (150 mm × 4.6 mm, 3.5 µm) successfully separated six impurities, including the N7-isomer, plus acyclovir in a single run under isocratic conditions [1]. This method, validated per ICH guidelines, provides a reliable means for determining the N7-isomer content in acyclovir drug substance [2].

HPLC Impurity Profiling Method Validation

Reference Standard Purity and Stability

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is available as a high-purity (>98%) reference standard [1]. Products are developed under ISO 17034 accreditation, providing certified purity, stability data, and full analytical characterization (e.g., NMR, MS, HPLC) to ensure traceability and reliability [2].

Reference Standard Purity Quality Control

Applications of N7-[(2-Hydroxyethoxy)methyl)guanine-d4


LC-MS/MS Quantification of Acyclovir Impurity C

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is the optimal internal standard for the accurate and precise quantification of Acyclovir EP Impurity C (the N7-isomer) in pharmaceutical formulations [1]. Its use directly addresses challenges associated with ion suppression and matrix effects in LC-MS/MS, enabling robust method validation according to ICH Q2(R1) guidelines . This is critical for ensuring batch-to-batch consistency and meeting stringent regulatory specifications for impurity levels.

Process Optimization for Regioselective Acyclovir Synthesis

As an inevitable byproduct in the synthesis of acyclovir, the N7-isomer serves as a key metric for reaction selectivity [1]. Using the deuterated standard for quantification allows process chemists to accurately determine the N9/N7 isomer ratio and optimize reaction conditions (e.g., protecting groups, temperature, catalysts) to maximize yield of the desired N9-isomer and minimize costly downstream purification of the N7-impurity .

Stability-Indicating Methods and Forced Degradation Studies

The validated HPLC method for separating acyclovir and its related impurities [1] can be enhanced with N7-[(2-Hydroxyethoxy)methyl)guanine-d4 as a retention time marker and quantitative standard. This application is vital for stability studies to monitor potential degradation pathways that might generate or increase levels of the N7-isomer over time, ensuring product quality throughout its shelf life.

Toxicology and Impurity Safety Assessment

Given the evidence that the N7-isomer exhibits greater in vitro cellular toxicity than acyclovir itself [1], accurate quantification of this impurity is a critical part of a drug's safety profile. The deuterated standard enables precise measurement of low-level exposure to this specific impurity, supporting toxicological risk assessment and justification of acceptable intake limits as part of the drug's overall impurity control strategy.

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